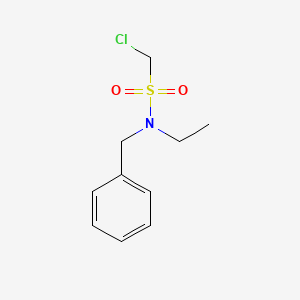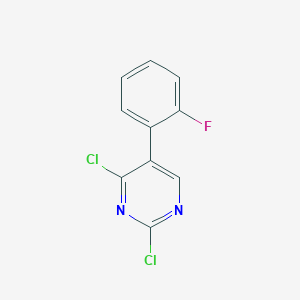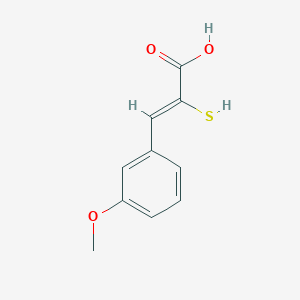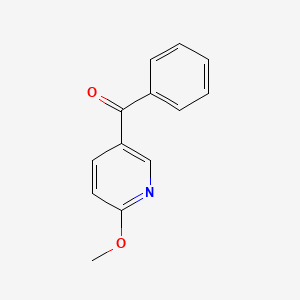
(6-Methoxypyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxypyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by a methoxy group attached to the pyridine ring and a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
(6-Methoxypyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing the binding of acetylcholine and increasing receptor activity. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells. Additionally, the compound has anti-inflammatory effects, which may be useful in treating various inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone: This compound also acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate for preparing COX-2 inhibitors, pharmaceutically active compounds with analgesic and anti-inflammatory actions.
Uniqueness
(6-Methoxypyridin-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the phenyl group attached to the methanone moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(6-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
NUGXNQPBORDCFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
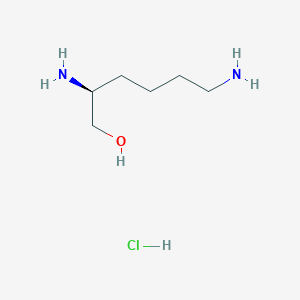
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)
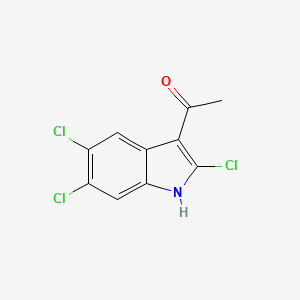
![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)

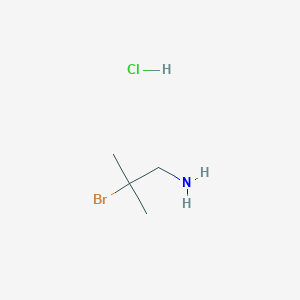
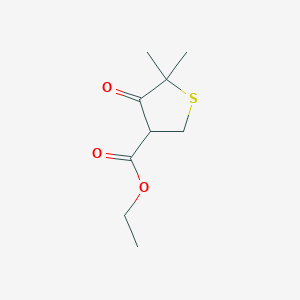
![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)
